molecular formula C11H12N2S B14033737 5-(4-Ethylphenyl)thiazol-2-amine

5-(4-Ethylphenyl)thiazol-2-amine

Cat. No.: B14033737
M. Wt: 204.29 g/mol
InChI Key: PCUBCCOQCHUYKK-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound consists of a thiazole ring substituted with a 4-ethylphenyl group at the 5-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of α-haloketones with thioamides. For instance, the reaction of 4-ethylbenzoyl chloride with thiourea under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the reaction between α-haloketones and thioamides .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Ethylphenyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of dyes, pigments, and photographic sensitizers

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, leading to the disruption of cellular processes. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethylphenyl)thiazol-2-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This substitution can enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

5-(4-ethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2S/c1-2-8-3-5-9(6-4-8)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H2,12,13)

InChI Key

PCUBCCOQCHUYKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(S2)N

Origin of Product

United States

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